MAP4343
Descripción
Overview of Pregnenolone (B344588) as an Endogenous Neurosteroid and Precursor to Steroidogenesis
Pregnenolone (P5) is a fundamental endogenous steroid hormone synthesized from cholesterol, primarily in the adrenal glands, gonads, and brain. wikipedia.orgfullscript.comnih.gov It holds a critical position as the precursor to most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.org This process, known as steroidogenesis, involves a series of enzymatic conversions that transform pregnenolone into a diverse array of biologically active molecules essential for numerous physiological functions. ndnr.comnih.gov
Beyond its role as a hormonal building block, pregnenolone is also recognized as a neurosteroid, meaning it is synthesized within the nervous system and can modulate neuronal activity. wikipedia.orgnih.gov It has been shown to have its own biological effects, including anti-inflammatory properties and the ability to influence learning, memory, and mood. nih.govverywellmind.com Pregnenolone and its metabolites can interact with various receptors in the brain, including GABAA and NMDA receptors, highlighting their importance in regulating neurotransmission. nih.gov
The synthesis of pregnenolone from cholesterol is a rate-limiting step in steroidogenesis and is catalyzed by the enzyme cytochrome P450scc (CYP11A1) located in the mitochondria. nih.gov This conversion is a crucial regulatory point for the production of all steroid hormones.
Table 1: Key Steroid Hormones Derived from Pregnenolone
| Hormone Class | Examples | Primary Functions |
| Progestogens | Progesterone (B1679170) | Regulation of menstrual cycle and pregnancy. fullscript.com |
| Androgens | Testosterone, Dehydroepiandrosterone (B1670201) (DHEA) | Development of male secondary sexual characteristics, libido. ndnr.comnih.gov |
| Estrogens | Estradiol (B170435), Estrone | Development of female secondary sexual characteristics, regulation of the menstrual cycle. fullscript.comndnr.com |
| Glucocorticoids | Cortisol | Stress response, metabolism, immune function. ndnr.comnih.gov |
| Mineralocorticoids | Aldosterone | Regulation of salt and water balance. fullscript.comnih.gov |
Rationale for Synthetic Pregnenolone Derivatives in Neurosteroid Research and Drug Discovery
While pregnenolone itself shows promise for therapeutic applications, its clinical utility is limited by its rapid metabolism into other active steroid hormones. nih.gov This metabolic instability makes it challenging to attribute observed effects solely to pregnenolone and can lead to a range of unintended hormonal side effects. nih.gov
To overcome these limitations, researchers have focused on developing synthetic derivatives of pregnenolone. The primary goals of creating these analogs are to:
Increase Metabolic Stability: By modifying the pregnenolone structure, researchers aim to create compounds that are resistant to enzymatic breakdown, thereby prolonging their half-life and allowing for more consistent biological effects. nih.govnih.gov
Enhance Specificity: Synthetic derivatives can be designed to target specific receptors or pathways with greater precision than the parent molecule, potentially leading to more targeted therapeutic effects with fewer off-target actions. nih.gov
Improve Bioavailability: Modifications can also enhance the absorption and distribution of the compound in the body, ensuring that effective concentrations reach the target tissues, particularly the brain. nih.gov
The development of non-metabolizable pregnenolone analogs, such as pregnenolone methyl ether, allows for a clearer understanding of the direct effects of pregnenolone-like molecules on neuronal function, independent of their conversion to other steroids. nih.govnih.gov This has been instrumental in advancing our knowledge of neurosteroid signaling and has opened new avenues for drug discovery in areas such as depression, neurodevelopmental disorders, and neurodegenerative diseases. nih.govnih.govnih.gov
Historical Context of Pregnenolone Methyl Ether Development
Pregnenolone was first synthesized in 1934. wikipedia.org In the 1950s, pregnenolone itself was used medically as an anti-inflammatory treatment for rheumatoid arthritis. wikipedia.org The development of pregnenolone methyl ether (PME), also known as 3β-methoxy-pregnenolone or MAP4343, can be traced back to the mid-20th century. nih.govfrontiersin.org It was first synthesized in the 1950s by the American chemist Max Neil Huffman. nih.gov
Early investigations into PME explored its potential for treating rheumatoid arthritis. While it did not show significant improvement in the condition, patients reported a sense of "wellbeing" and reduced anxiety. nih.gov This led to further exploration of its effects in psychiatric conditions, where it was observed to improve mood and reduce anxiety in depressed patients. nih.gov However, research in this area did not significantly advance for several decades. nih.gov
More recently, there has been a resurgence of interest in PME, driven by a greater understanding of neurosteroid function and the need for metabolically stable pregnenolone analogs. nih.govfrontiersin.org Modern research has focused on its ability to modulate microtubule dynamics, a mechanism that is increasingly recognized as important in the pathophysiology of depression and other neurological disorders. nih.gov Because PME is methylated at the 3-position, it cannot be converted back to pregnenolone or metabolized into other steroid hormones, making it an ideal research tool and a promising therapeutic candidate. nih.govfrontiersin.org
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGQOQHAMHMMNE-BIBIXIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304765 | |
| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-26-2 | |
| Record name | (3β)-3-Methoxypregn-5-en-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnenolone methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnenolone methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNENOLONE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Modification Strategies
General Synthetic Approaches to Pregnenolone (B344588) Methyl Ether
Pregnenolone methyl ether (3β-methoxy-pregna-5-en-20-one) is a synthetic derivative of the endogenous neurosteroid pregnenolone. mdpi.com First synthesized in the 1950s, its primary structural feature is the methylation at the C3-hydroxyl group, a modification that blocks its conversion into other steroids like progesterone (B1679170) or dehydroepiandrosterone (B1670201) (DHEA). mdpi.comnih.gov This metabolic stability makes it a compound of interest for therapeutic research. mdpi.com
A common and scalable synthetic route involves a two-step process starting from pregnenolone. First, pregnenolone is reacted with p-toluenesulfonyl chloride in pyridine (B92270) to form the intermediate pregnenolone tosylate. In the second step, this tosylate is refluxed with methanol. The tosyl group acts as a good leaving group, allowing for nucleophilic substitution by the methoxy (B1213986) group from methanol. This process yields 3β-methoxy-PREG as a white powder with high purity (greater than 97.5%) and in quantitative yield. nih.gov
| Step | Reagents | Intermediate/Product | Yield | Purity |
| 1 | p-Toluenesulfonyl chloride, Pyridine | Pregnenolone tosylate | Not specified | Not specified |
| 2 | Methanol (reflux) | 3β-methoxy-pregna-5-ene-20-one | ~100% | >97.5% |
This table outlines a two-step kilogram-scale synthesis of pregnenolone methyl ether from pregnenolone. nih.gov
Another approach utilizes a protective group strategy, particularly in biotransformation processes. The 3β-hydroxyl group of cholesterol or phytosterol can be protected with a methoxymethyl (MOM) group. escholarship.org This MOM-protected steroid can then be subjected to bioconversion by microorganisms like Mycolicibacterium smegmatis, which cleave the side chain to produce MOM-pregnenolone. escholarship.org The methoxymethyl ether is resistant to certain enzymatic activities, preserving the desired 3-hydroxy-5-ene structure. escholarship.org Following the biotransformation, the MOM group can be selectively removed under mild acidic conditions in a water-organic medium to regenerate the hydroxyl group, or it can be converted to a methyl ether. escholarship.org
Methodological Advances in Pregnenolone Derivative Synthesis with Ether Analogues
Modern organic synthesis has introduced advanced catalytic methods that offer milder and more efficient pathways to steroid ethers. The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, represents a significant advance for forming carbon-oxygen (C–O) bonds. mdpi.com This methodology can be applied to the synthesis of aryl ethers under relatively mild conditions, which is advantageous for complex molecules like steroids. mdpi.com The synthesis of estradiol (B170435) methyl ether has been accomplished in a pot-economical fashion, highlighting the efficiency of modern multi-step syntheses. nih.gov
Research into pregnenolone analogues has explored various modifications at the C-3 position to block the reactivity of the hydroxyl group. nih.gov While pregnenolone methyl ether is a key example, other derivatives have been synthesized to study structure-activity relationships. These include analogues with acetoxy and fluoro modifications at the C-3 position. nih.gov The development of such derivatives benefits from catalytic advancements that allow for precise and high-yield transformations. For instance, the synthesis of steroidal diaryl ethers, a related class of compounds, has been improved by moving beyond the harsh conditions of the traditional Ullmann reaction to more versatile copper-catalyzed methods. mdpi.com
| Modification Type | Example Derivative | Synthetic Goal |
| Etherification | Pregnenolone methyl ether | Block metabolic conversion, enhance stability. mdpi.comnih.gov |
| Esterification | 3-beta-pregnenolone acetate | Block C3-hydroxyl reactivity, investigate biological activity. nih.gov |
| Halogenation | C-3 Fluoro-pregnenolone | Investigate influence of electron-withdrawing groups on activity. nih.gov |
This table shows examples of modifications at the C-3 position of pregnenolone to create synthetic analogues with specific properties. nih.govnih.gov
Regioselective Functionalization for Modified Pregnenolone Analogues
Regioselective functionalization allows for the precise modification of a specific position on the complex steroid scaffold, enabling the synthesis of novel analogues with unique properties. A notable advancement is the rhodium(III)-catalyzed C−H functionalization, which has been used for the α-arylation of ketone-derived silyl (B83357) enol ethers. escholarship.org This method was successfully applied to pregnenolone acetate, where the silyl enol ether of the C-20 ketone was arylated to furnish an isoquinolone-modified steroid in good yield (76%). escholarship.org This demonstrates the ability to selectively functionalize the C-21 position by leveraging the reactivity of the C-20 ketone.
Late-stage functionalization is another powerful strategy for modifying complex molecules like pregnenolone. A method for synthesizing oxetanes via alcohol C–H functionalization has been applied to pregnenolone. acs.org The reaction proceeds with high diastereoselectivity, transforming the steroid into an oxetane-containing derivative in a 44% yield, showcasing the ability to introduce novel ring systems onto the steroidal backbone. acs.org
Microbial transformations also offer a high degree of regioselectivity. The fungus Penicillium lanosocoeruleum has been shown to metabolize pregnenolone and its derivatives through oxidative pathways, including Baeyer–Villiger oxidation, to form D-homo-lactones. d-nb.info The presence and nature of substituents on the D-ring can direct the metabolic fate of the molecule. For example, while pregnenolone is converted to a lactone, 16α-Methoxy-pregnenolone was instead reduced to the corresponding 20(R)-alcohol, indicating that the C-16 methoxy group inhibits the oxidative cleavage of the side chain. d-nb.info This highlights how a regioselective modification can profoundly influence subsequent chemical or biological transformations.
| Functionalization Method | Target Site | Reagents/Catalyst | Resulting Structure |
| α-Arylation of Silyl Enol Ether | C-21 | Rh(III) catalyst | Isoquinolone-modified pregnenolone escholarship.org |
| Oxetane Synthesis | C-H bonds | Photoredox catalysis | Oxetane-containing steroid acs.org |
| Microbial Transformation | D-ring / Side Chain | Penicillium lanosocoeruleum | D-homo-lactone or 20(R)-alcohol d-nb.info |
This table summarizes advanced methods for the regioselective functionalization of pregnenolone analogues. escholarship.orgacs.orgd-nb.info
Pharmacological Characterization and Mechanisms of Action
Pharmacokinetics and Blood-Brain Barrier Permeability of Pregnenolone (B344588) Methyl Ether
A critical aspect of any neuroactive compound is its ability to reach its target in the central nervous system. PME has been shown to effectively cross the blood-brain barrier. nih.govgoogle.com
In Vivo Brain Penetration Studies
Following a single subcutaneous injection in rats, PME was detected in the brain, confirming its capacity to penetrate the central nervous system. nih.gov This characteristic is crucial for its potential as a research tool and therapeutic agent for neurological conditions. Unlike its parent compound, pregnenolone, PME is not metabolized back into PREG or other steroids, ensuring that its observed effects are attributable to the molecule itself. nih.gov
Molecular Targets and Receptor Interactions of Pregnenolone Methyl Ether
PME's mechanism of action is primarily centered on its interaction with components of the neuronal cytoskeleton, particularly microtubules and their associated proteins. nih.govnih.govconsensus.app
Interaction with Microtubule-Associated Protein 2 (MAP2) and Tubulin Polymerization
While the parent compound, pregnenolone, is known to bind directly to Microtubule-Associated Protein 2 (MAP2) to stimulate microtubule assembly, the direct binding of PME to MAP2 has not been definitively demonstrated. nih.govmapreg.compnas.org However, research indicates that PME does promote microtubule polymerization, suggesting it shares this functional outcome with pregnenolone. pnas.orgmedchemexpress.commedkoo.comd-nb.info The stimulatory effect of both PREG and PME on neurite extension is dependent on the presence of MAP2, as silencing MAP2 expression negates this effect. nih.gov This suggests that MAP2 is a critical mediator of PME's neurotrophic activities. nih.gov
Modulation of Cytoplasmic Linker Protein 170 (CLIP170) Conformation and Function
PME has been shown to interact with Cytoplasmic Linker Protein 170 (CLIP170), a microtubule plus-end tracking protein (+TIP) that plays a key role in regulating microtubule dynamics. nih.govconsensus.appnih.gov CLIP170 exists in either an open, active conformation or a closed, inactive state. nih.govresearchgate.net In certain pathological conditions, such as those associated with CDKL5 deficiency disorder, CLIP170 is predominantly in the inactive, closed conformation, which impairs its ability to bind to microtubules. nih.gov PME has been demonstrated to induce the open, active conformation of CLIP170, thereby promoting its association with microtubules. nih.govresearchgate.netnih.gov This modulation of CLIP170 function is a key mechanism through which PME influences neuronal structure and function. nih.govmdpi.comsciprofiles.com
Impact on Neuronal Microtubule Dynamics and Neurite Growth
By promoting tubulin polymerization and activating CLIP170, PME significantly impacts microtubule dynamics within neurons. consensus.appmedchemexpress.commedkoo.comnih.govsciprofiles.com This leads to several beneficial effects on neuronal morphology, including the enhancement of neurite outgrowth and the promotion of microtubule entry into dendritic spines. medchemexpress.commedkoo.comd-nb.infonih.gov Studies have shown that PME can rescue neuronal defects associated with dysfunctional CLIP170, restoring proper microtubule organization and function. nih.govdntb.gov.ua This highlights the compound's potential to support neuronal development and plasticity. d-nb.inforesearchgate.net
Below is a table summarizing the effects of Pregnenolone Methyl Ether on neurite growth and microtubule dynamics from various studies.
| Study Focus | Model System | Key Finding |
| Neurite Outgrowth | PC12 cells | PME stimulates nerve growth factor (NGF)-induced neurite outgrowth. medchemexpress.com |
| Microtubule Polymerization | In vitro | PME stimulates microtubule polymerization. medchemexpress.com |
| Neuronal Development | Cultured neurons | A PME analog promotes neurite growth and axon formation. d-nb.info |
| Dendritic Spine Maturation | In vitro | PME promotes the entry of microtubules into dendritic spines. nih.gov |
Influence on Microtubule Acetylation State
The post-translational modifications of tubulin, such as acetylation, are crucial for regulating microtubule stability and function. nih.govnih.gov Deregulation of microtubule acetylation has been linked to various neurological disorders. nih.govnih.govconsensus.app PME has been found to influence the state of microtubule acetylation, suggesting another layer to its mechanism of action in modulating the neuronal cytoskeleton. nih.govnih.govconsensus.app
Absence of Significant Affinity for Classical Neurotransmitter Receptors (e.g., GABA_A, NMDA)
Pregnenolone methyl ether (PME) is a synthetic derivative of the endogenous neurosteroid pregnenolone. nih.gov A key aspect of its pharmacological profile is its distinct lack of interaction with classical neurotransmitter receptors, which sets it apart from its parent compound and its sulfated form. While the neurosteroid pregnenolone sulfate (B86663) (PREG-S) is known to modulate both GABA_A and NMDA type glutamate (B1630785) receptors, pregnenolone itself does not exhibit this activity. nih.govnih.gov
In vitro screening of pregnenolone methyl ether against a panel of 80 different neurotransmitter receptors and transporters, including the prominent GABA_A and NMDA receptors, revealed no significant affinity for any of these targets. nih.gov This lack of direct interaction with major inhibitory (GABA_A) and excitatory (NMDA) neurotransmitter receptors indicates that the pharmacological effects of PME are not mediated by the classical mechanisms associated with many other neuroactive steroids. nih.govresearchgate.net For instance, pregnenolone sulfate is recognized as a positive allosteric modulator of NMDA receptors, an action not shared by PME. researchgate.net This distinction is significant, as it suggests that PME's mechanism of action is novel and does not involve direct alteration of fast synaptic transmission through these primary receptor systems. nih.gov
Competitive Binding with Steroidogenic Enzymes (e.g., CYP17A1)
While PME does not bind to classical neurotransmitter receptors, it does interact with enzymes involved in steroid biosynthesis. Computational studies have identified PME as a significant ligand for Cytochrome P450 17A1 (CYP17A1), a crucial enzyme in steroidogenesis that converts pregnenolone into 17α-hydroxypregnenolone and subsequently into dehydroepiandrosterone (B1670201) (DHEA). researchgate.netnih.govnih.gov
Docking studies using AUTODOCK 4.0 software were performed to investigate the interaction between CYP17A1 and various pregnenolone analogues. researchgate.net These studies ranked prospective ligands based on their binding energy, with a more negative value indicating a stronger interaction. Pregnenolone methyl ether was identified as a compound that can effectively compete with the endogenous ligand, pregnenolone, for the enzyme's active site. researchgate.net This competitive binding suggests that PME could potentially modulate the synthesis of downstream steroids by occupying the enzyme. researchgate.net
Table 1: Rigid Ligand Interaction Study: Binding Energies with CYP17A1
Data from a computational docking study ranking ligands by their binding energy to the CYP17A1 enzyme. researchgate.net
| Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Pregnenolone-3-acetate | -10.01 | LEU105, ALA106, GLU206, VAL209, ILE210, MET213, GLU305, ALA306, VAL309, ILE310, GLY439, TRP442, VAL443, ILE446 |
| 16-Dehydropregnenolone | -9.67 | LEU105, ALA106, GLU206, VAL209, ILE210, MET213, GLU305, ALA306, VAL309, ILE310, GLY439, TRP442, VAL443, ILE446 |
| Pregnenolone methyl ether | -9.53 | LEU105, ALA106, GLU206, VAL209, ILE210, MET213, GLU305, ALA306, VAL309, ILE310, GLY439, TRP442, VAL443, ILE446 |
| Pregnenolone (endogenous ligand) | -9.21 | LEU105, ALA106, GLU206, VAL209, ILE210, MET213, GLU305, ALA306, VAL309, ILE310, GLY439, TRP442, VAL443, ILE446 |
Metabolic Stability and Non-Conversion to Downstream Steroids
A defining characteristic of pregnenolone methyl ether is its metabolic stability. The native steroid, pregnenolone, serves as a precursor for a wide array of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. nih.gov Its conversion is mediated by various steroidogenic enzymes. researchgate.net
Pregnenolone methyl ether, however, is structurally designed to resist this metabolic conversion. It is methylated at the 3-position of the steroid nucleus. nih.gov This chemical modification blocks the enzymes that would typically metabolize pregnenolone. Consequently, PME cannot be converted back into pregnenolone or transformed into other downstream steroid hormones, either in the periphery or within the central nervous system. nih.govresearchgate.net This metabolic block ensures that the biological activities observed following the administration of PME are attributable to the compound itself, rather than to its potential metabolites. nih.gov This stability makes PME a more suitable compound for therapeutic strategies where a specific, targeted action is desired without the confounding effects of conversion to other active steroids. nih.gov
Preclinical Investigations of Therapeutic Efficacy
Research in Neurodevelopmental Disorders
CDKL5 Deficiency Disorder (CDD) Models
CDKL5 Deficiency Disorder (CDD) is a rare, X-linked neurodevelopmental encephalopathy resulting from mutations in the CDKL5 gene. nih.govnih.gov This disorder is characterized by severe, early-onset seizures, intellectual disability, and impaired motor skills. nih.govnih.gov The CDKL5 protein is a serine-threonine kinase highly expressed in the brain, playing a crucial role in neuronal development and function. mdpi.comconsensus.app Preclinical research using various in vitro and in vivo models of CDD has been instrumental in understanding the pathophysiology of the disorder and exploring potential therapeutic avenues. One such avenue involves the investigation of pregnenolone (B344588) methyl ether (PME), a synthetic analog of the neurosteroid pregnenolone. nih.govconsensus.app Unlike its parent compound, PME is not metabolized into other steroids, making it a more stable compound for therapeutic research. nih.govconsensus.app
The loss of CDKL5 function in neurons leads to significant morphological abnormalities, including defects in axon specification and outgrowth, as well as dendritic arborization. nih.govmdpi.com These structural impairments are thought to be linked to dysfunctional regulation of the neuronal cytoskeleton, particularly microtubules. nih.govmdpi.com
Research has shown that PME can ameliorate these morphological defects in neuronal models of CDD. nih.gov Studies on Cdkl5-knockout (KO) neurons have demonstrated that treatment with PME can restore proper neuronal morphology at various stages of maturation. nih.gov The underlying mechanism is believed to involve the modulation of microtubule-associated proteins. nih.govconsensus.app Specifically, PME has been shown to target and activate the microtubule-plus end tracking protein CLIP-170. nih.govnih.gov In the absence of CDKL5, CLIP-170 is found to be in a closed, inactive state, which impairs its ability to bind to microtubules. nih.gov PME induces an open, active conformation of CLIP-170, thereby promoting its association with microtubules and restoring normal microtubule dynamics. nih.gov This restoration of microtubule function is critical for proper neuronal development and the maintenance of neuronal structure.
| Model System | Observed Defect | Effect of PME | Reference |
|---|---|---|---|
| Cdkl5-KO neurons (in vitro) | Altered neuronal morphology, including axon specification and dendritic arborization. | Restoration of morphological and molecular defects. | nih.gov |
| CDKL5-silenced cells | Impaired binding of CLIP-170 to microtubules. | Amelioration of the CLIP-170 binding defect. | nih.gov |
CDKL5 deficiency is associated with impaired dendritic spine maturation, which can contribute to the cognitive deficits observed in both CDD patients and animal models. nih.gov Dendritic spines are the primary sites of excitatory synapses in the brain, and their proper development is crucial for learning and memory. molbiolcell.org The maturation of these spines is dependent on the invasion of microtubules, a process that is disrupted in the absence of CDKL5. mdpi.comnih.gov
Treatment with PME has been shown to promote the entry of microtubules into dendritic spines in vitro. nih.gov This effect is linked to its ability to activate CLIP-170, which in turn enhances microtubule dynamics. nih.gov In symptomatic Cdkl5-KO mice, administration of PME has been found to restore spine maturation. nih.gov This structural improvement at the synaptic level is accompanied by the restoration of the localization of microtubule-related proteins within the synaptic compartment. nih.gov These findings suggest that by enhancing microtubule function, PME can rescue key synaptic deficits associated with CDKL5 deficiency. nih.govbiorxiv.org
In addition to its role in excitatory synapses, recent research has uncovered a critical function for CDKL5 in the regulation of inhibitory neurotransmission. nih.govmdpi.com Specifically, the loss of CDKL5 has been shown to cause defects in GABAergic signaling. nih.govmdpi.comnih.gov Studies in Cdkl5-KO mice and primary hippocampal neurons have revealed that CDKL5 interacts with gephyrin and collybistin, two key scaffolding proteins at inhibitory postsynapses. mdpi.com The absence of CDKL5 leads to a reduction in the number of gephyrin puncta and a decrease in the surface expression of γ2 subunit-containing GABAA receptors. nih.govmdpi.com These molecular changes result in a lower frequency of miniature inhibitory postsynaptic currents (mIPSCs), indicating a deficit in inhibitory synaptic function. mdpi.comnih.gov
The treatment of Cdkl5-KO neurons with PME has been demonstrated to rescue these GABAergic defects. mdpi.com By promoting microtubule dynamics, PME helps to normalize the number of gephyrin puncta and restore the surface levels of GABAA receptors. mdpi.com This restoration of inhibitory synaptic components leads to a recovery of GABAergic function. mdpi.comfrontiersin.org These findings highlight a novel aspect of CDKL5 function and suggest that targeting microtubule dynamics with PME could be a viable strategy to address the imbalance between excitatory and inhibitory signaling in CDD. mdpi.comfrontiersin.org
| Model System | Observed GABAergic Defect | Effect of PME Treatment | Reference |
|---|---|---|---|
| Cdkl5-KO primary hippocampal neurons | Reduced number of gephyrin puncta and surface-exposed γ2 subunit-containing GABAA receptors. | Normalized the number of gephyrin puncta and restored GABAAR expression. | mdpi.com |
| Cdkl5-KO male mice | Reduced frequency of miniature inhibitory postsynaptic currents (mIPSCs). | Rescued the defects in inhibitory neurotransmission. | nih.govmdpi.com |
The cellular and synaptic deficits in CDD models translate to significant behavioral and cognitive impairments. Cdkl5-KO mice exhibit features that recapitulate the human disorder, including impaired learning and memory, altered motor control, and autistic-like behaviors. nih.govmdpi.com
Administration of PME to symptomatic Cdkl5-KO mice has been shown to produce significant behavioral and cognitive improvements. nih.govresearchgate.net Specifically, treatment with PME improved performance in hippocampal-dependent behavioral tasks. nih.gov Notably, the positive effects on cognitive deficits were observed to persist for at least one week after the cessation of treatment, suggesting a lasting impact on neural circuits. nih.gov These behavioral improvements are consistent with the observed restoration of spine maturation and synaptic function in the hippocampus. nih.gov The pro-cognitive efficacy of PME in these animal models further supports the therapeutic potential of targeting microtubule dynamics in CDD. researchgate.netcdkl5.com
Research in Affective Disorders
Preclinical research has also explored the therapeutic potential of pregnenolone methyl ether in the context of affective disorders, such as depression and anxiety. nih.govresearchgate.net These investigations have largely been based on the observation that PME, similar to its parent compound pregnenolone, can modulate microtubule dynamics, a process that has been implicated in the pathophysiology of depression. nih.govconsensus.app
In animal models of depression, such as social isolation in rats and psychosocial stress in tree shrews, the administration of PME has demonstrated antidepressant-like efficacy. nih.govresearchgate.net For instance, in socially isolated rats, PME treatment was shown to reverse the decrease in the ratio of tyrosinated to glutamylated tubulin and increase the expression of acetylated tubulin in the hippocampus. nih.gov These biochemical changes were accompanied by rapid antidepressant-like, anxiolytic, and pro-cognitive effects. nih.gov Similarly, in tree shrews subjected to psychosocial stress, oral administration of PME rescued stress-induced decreases in the tyrosinated/glutamylated tubulin ratio and acetylated tubulin levels, which correlated with the reversal of avoidance behavior and other stress-related physiological changes. nih.gov
Furthermore, in the Wistar Kyoto (WKY) rat, a model of treatment-resistant depression, PME demonstrated rapid antidepressant efficacy in the forced swimming test. oup.com This effect was associated with a decrease in plasma levels of acetylated α-tubulin, suggesting that this protein could serve as a potential biomarker for treatment response. oup.com These preclinical findings suggest that PME's mechanism of action in affective disorders may involve the modulation of microtubule dynamics, offering a novel target for the development of antidepressant therapies. nih.govresearchgate.net
Major Depressive Disorders (MDDs) Models
Research in Neurological Injury
The therapeutic potential of pregnenolone methyl ether (MAP4343) has been investigated in the context of acute neurological injury, specifically in animal models of spinal cord injury (SCI). nih.gov Research has focused on its ability to promote recovery by targeting microtubule-associated proteins. nih.gov
In multiple, distinct rat models of thoracic spinal cord compression or contusion, post-traumatic administration of this compound significantly improved the recovery of locomotor function. nih.gov This was evidenced by an earlier and more complete functional recovery compared to vehicle-treated control animals. nih.gov Notably, the therapeutic efficiency was maintained even when the initial administration was delayed for up to 24 hours after the injury. nih.gov
The observed functional improvements were correlated with specific structural preservation within the spinal cord. nih.gov Histological analysis revealed that this compound treatment was associated with the preservation of microtubule-associated protein 2 (MAP2) at the lesion site and in the lumbar spinal cord. nih.gov Furthermore, the treatment helped preserve the dendritic trees of motoneurons located in the lumbar spinal cord, caudal to the site of the initial injury. nih.gov These findings identify this compound as a potential agent for treating acute spinal cord injury by promoting neuronal protection and functional recovery. nih.gov
Table 3: Efficacy of Pregnenolone Methyl Ether (this compound) in Rat SCI Models
| Model | Functional Outcome | Structural Correlates | Source(s) |
|---|---|---|---|
| Thoracic spinal cord compression/contusion | Significantly improved and earlier recovery of locomotor function. | Preservation of MAP2 at the lesion site and in the lumbar spinal cord; preservation of motoneuron dendritic trees caudal to the injury. | nih.gov |
Spinal Cord Injury (SCI) Models
Broader Implications for Other Neuropsychiatric and Neurodegenerative Disorders
The therapeutic potential of pregnenolone methyl ether (PME) extends beyond neurotrauma to a range of neuropsychiatric and neurodegenerative conditions. nih.gov This is partly based on the observation that diminished brain levels of its parent compound, pregnenolone, are associated with various synaptic pathologies seen in these disorders. nih.gov PME's enhanced stability makes it a more suitable compound for therapeutic strategies aimed at correcting this deficit. nih.govconsensus.app
A significant area of investigation is in mood disorders. Preclinical studies have demonstrated the antidepressant-like efficacy of PME. nih.gov In a study using a psychosocial stress model in tree shrews, chronic treatment with PME was found to abolish stress-induced avoidance behaviors and prevent physiological disturbances like hormone hypersecretion and hypothermia, in some cases more effectively than the conventional antidepressant fluoxetine. researchgate.net
PME also shows significant promise for neurodevelopmental disorders, particularly CDKL5 Deficiency Disorder (CDD) and related Rett-like syndromes. frontiersin.orgfrontiersin.org Research indicates that PME can restore synaptic GABAergic defects and enhance microtubule functions in preclinical models of CDD. nih.govfrontiersin.org The mechanism is linked to its ability to positively affect microtubule-associated proteins, which are often deregulated in these conditions. nih.govconsensus.app This focus on microtubule dynamics suggests PME could be beneficial for a class of neuronal pathologies associated with cytoskeletal defects. nih.govconsensus.app The broader family of neurosteroids is known to modulate cognitive functions and play a neuroprotective role in disorders like schizophrenia and autism, suggesting wider potential applications for PME. rsc.org
Interactive Table: PME Applications in Neuropsychiatric and Neurodegenerative Disorders Click on the headers to explore the data points.
| Disorder | Preclinical Model | Key Findings with PME | Implied Mechanism of Action | Source(s) |
| Major Depressive Disorder (MDD) | Psychosocial stress in tree shrews | Abolished avoidance behavior; restored normal hormone levels and sleep patterns. | Modulation of microtubule dynamics. | nih.govresearchgate.net |
| CDKL5 Deficiency Disorder (CDD) | Cdkl5-KO mice and cell models | Restores synaptic GABAergic defects; enhances microtubule functions and spine maturation. | Affects microtubule-binding of MAP2 and CLIP170. | nih.govconsensus.appfrontiersin.org |
| Rett-like Syndromes | CDD cell and mouse models | Investigated for effects as a synthetic neuroactive steroid. | Restoration of synaptic and microtubule function. | frontiersin.orgfrontiersin.org |
Advanced Analytical and Methodological Approaches for Pregnenolone Methyl Ether Research
Quantification of Pregnenolone (B344588) Methyl Ether in Biological Matrices
Accurate quantification of pregnenolone methyl ether in complex biological samples such as blood, plasma, serum, and tissue is fundamental to preclinical and clinical research. Mass spectrometry-based methods are the gold standard due to their high sensitivity and specificity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for steroid analysis in biological fluids. nih.govmpg.de It offers high specificity and the ability to detect multiple analytes simultaneously. nih.gov For steroids like pregnenolone and its derivatives, which may not ionize efficiently in their native form, chemical derivatization is a key strategy to enhance detection sensitivity. thermofisher.comddtjournal.com
Since pregnenolone methyl ether retains the ketone group of its parent compound, its ionization efficiency in electrospray ionization (ESI) can be significantly improved through derivatization. thermofisher.com A common and effective strategy is the reaction with hydroxylamine (B1172632) to form an oxime derivative. thermofisher.comnih.govuef.fi This reaction targets the carbonyl group of the steroid, and the resulting oxime is more readily protonated, leading to a substantial increase in signal intensity in the mass spectrometer. uef.fi This enhanced ionization allows for much lower limits of quantification (LLOQ), which is crucial for detecting the low concentrations often present in biological samples. nih.govnih.gov Studies on similar ketosteroids have shown that hydroxylamine derivatization can increase signal intensity by approximately 1.8 to over 250 times. nih.gov
The derivatization process itself is typically optimized for reaction time and temperature to ensure maximum efficiency. For instance, reactions are often carried out at moderate temperatures (e.g., 40-60°C) for a short duration (e.g., 20-60 minutes) to achieve complete derivatization without causing degradation of the analyte. nih.gov
The need to analyze large numbers of samples in research settings drives the development of high-throughput LC-MS/MS methods. These methods are characterized by rapid and simple sample preparation, fast chromatographic separation, and robust performance. thermofisher.comkib.ac.cn
A typical workflow involves:
Sample Preparation: Liquid-liquid extraction (LLE) is commonly used to isolate the steroid from the biological matrix (e.g., serum or plasma). nih.govthermofisher.com Solvents like methyl tert-butyl ether (MTBE) are effective for this purpose. nih.govthermofisher.com
Derivatization: The dried extract is then reacted with a derivatizing agent like hydroxylamine. thermofisher.com
LC-MS/MS Analysis: The derivatized sample is reconstituted and injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer. thermofisher.com The use of UHPLC allows for very short run times, often under 10 minutes per sample. kib.ac.cn Detection is performed using selected-reaction monitoring (SRM), which provides excellent selectivity and sensitivity. thermofisher.com
Method validation is performed according to regulatory guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). kib.ac.cn
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Pregnenolone Analysis |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | Consistently ≥ 0.999 with 1/X weighting thermofisher.cn |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 5-10 pg/mL in serum thermofisher.comnih.gov |
| Intra-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% thermofisher.com |
| Inter-batch Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 5% thermofisher.com |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | -10.7% to +10.5% nih.gov |
| Recovery (%) | Consistent and reproducible | 84.5% - 120% kib.ac.cn |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, though it often requires derivatization to increase the volatility of the analytes. nih.govspringernature.com For ether-containing steroids, specific analytical approaches can be employed.
Thermochemolysis is a rapid, single-step technique for the analysis of compounds that are not directly suitable for GC-MS. nih.gov For a compound like pregnenolone methyl ether, this method is particularly advantageous. The technique uses a reagent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), to simultaneously perform hydrolysis and methylation at high temperatures. nih.gov
In the context of pregnenolone methyl ether, thermochemolysis would cleave the ether bond and methylate the resulting hydroxyl group, producing a volatile derivative suitable for GC-MS analysis. This method significantly reduces sample preparation time compared to traditional multi-step extraction and derivatization protocols. nih.gov The efficiency of methylation in sterols using this approach has been reported to be greater than 90%, indicating that it is a stable and reliable method for quantitative analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methods
In Vitro and In Vivo Models for Mechanistic Elucidation
Understanding the biological mechanisms through which pregnenolone methyl ether exerts its effects requires the use of relevant cellular and animal models. These models allow researchers to investigate the compound's impact on neuronal function, development, and its potential to correct pathological deficits.
In Vitro Models (Neuronal Cell Cultures): Primary neuronal cell cultures, such as those derived from the hippocampus or cortex, are essential tools for studying the direct effects of pregnenolone methyl ether on neurons. nih.govbiorxiv.org These cultures allow for detailed analysis of neuroanatomical changes, including axon elongation, dendritic arborization, and the formation and maturation of dendritic spines. nih.govnih.gov For instance, studies on Cdkl5-knockout (KO) neurons, a model for a neurodevelopmental disorder, have shown that treatment with pregnenolone methyl ether can promote axon length and dendritogenesis. nih.gov Such models are crucial for identifying the molecular targets and signaling pathways modulated by the compound, for example, its effects on microtubule dynamics and associated proteins. nih.gov
In Vivo Models (Knock-out Mouse Models): Genetically engineered mouse models, such as knock-out (KO) mice, are invaluable for studying the effects of pregnenolone methyl ether in a whole-organism context. nih.gov Mouse models where a specific gene has been inactivated (e.g., Cdkl5-KO mice) can recapitulate many features of human neurodevelopmental disorders, including cognitive and motor impairments. nih.gov Administering pregnenolone methyl ether to these animal models allows researchers to assess its ability to rescue behavioral deficits and reverse underlying neuropathological changes. nih.gov These in vivo studies are critical for validating the therapeutic potential of the compound and for understanding its mechanism of action at a systems level.
| Model Type | Specific Example | Application in Research | Key Endpoints Measured |
|---|---|---|---|
| In Vitro | Primary hippocampal or cortical neuron cultures from wild-type or knock-out mice (e.g., Cdkl5-KO) | To study direct effects on neuronal morphology and molecular pathways. | - Axon length and growth cone area
|
| In Vivo | Cdkl5 knock-out (KO) mouse model | To assess the ability to rescue behavioral and neurological phenotypes of a neurodevelopmental disorder. | - Learning and memory tests (e.g., Morris water maze)
|
Computational Approaches in Ligand-Enzyme Interaction Studies (e.g., docking)
Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the interaction between a ligand, such as Pregnenolone Methyl Ether (PME), and its target protein or enzyme at the molecular level. This in silico approach is crucial for elucidating binding mechanisms, predicting binding affinities, and guiding further experimental research. While direct and specific molecular docking studies exclusively focused on Pregnenolone Methyl Ether are not extensively available in peer-reviewed literature, the methodologies are well-established and have been applied to its parent compound, pregnenolone (PREG). The insights gained from pregnenolone studies provide a robust framework for understanding how PME might interact with its biological targets.
The therapeutic effects of PME are believed to be linked to its interaction with microtubule-associated proteins (MAPs), such as MAP2 and Cytoplasmic Linker Protein 170 (CLIP170). researchgate.netuninsubria.itnih.govnih.gov Although experiments have demonstrated that PME can influence the function of these proteins, mirroring the effects of pregnenolone, direct binding evidence from either experimental or computational studies remains to be fully established. nih.gov Further research using computational docking would be invaluable to clarify whether PME binds directly to these proteins and to identify the specific binding sites and interactions. uninsubria.it
To illustrate the methodological approach, we can examine the computational docking studies performed on the parent compound, pregnenolone. These studies reveal how pregnenolone fits into the binding pockets of various enzymes and the nature of the forces that stabilize these interactions. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, calculating a scoring function to estimate the binding affinity. This is often followed by more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. nih.gov
For instance, docking studies of pregnenolone with enzymes like CYP51A1 and CLUH have shown favorable binding energies, suggesting stable interactions. nih.gov These studies provide detailed maps of the binding site, identifying key amino acid residues that interact with the ligand through hydrogen bonds or hydrophobic interactions.
Detailed Research Findings from Pregnenolone Docking Studies
Research into pregnenolone's interactions with various protein targets has yielded specific data on binding affinities and key molecular interactions. Molecular docking simulations predict the binding energy, with lower scores typically indicating a more favorable interaction. For example, studies have calculated the binding energy of pregnenolone with the active sites of enzymes like CYP51A1 and CLUH to be -8.4 kcal/mol for both. nih.gov Another set of docking simulations placed the binding affinity scores for pregnenolone with CLUH, CYP51A1, and GLUD1 in the range of -7.0705 to -6.0083 kcal/mol. nih.govbiorxiv.org
These computational models provide a granular view of the interactions. They can identify specific amino acid residues within the protein's binding pocket that form crucial contacts with the pregnenolone molecule. These interactions are fundamental to the stability of the ligand-protein complex.
The table below summarizes representative findings from molecular docking studies of pregnenolone, illustrating the type of data that could be generated for Pregnenolone Methyl Ether to elucidate its mechanism of action.
Table 1: Representative Docking Scores for Pregnenolone with Target Proteins
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| CYP51A1 | -8.4 | nih.gov |
| CLUH | -8.4 | nih.gov |
| GLUD1 | -7.0705 to -6.0083 (range) | nih.govbiorxiv.org |
Further analysis through molecular dynamics simulations can then validate the stability of these predicted interactions. Such simulations model the movement of atoms over time, providing insights into the dynamic nature of the ligand-protein complex. This dual approach of docking and simulation offers a comprehensive understanding of the molecular recognition process, a methodology that holds significant promise for future research into Pregnenolone Methyl Ether.
Future Directions and Translational Research Perspectives
Further Characterization of Specific Molecular Binding Sites for Pregnenolone (B344588) Methyl Ether
The primary mechanism of action for PME is understood to be the modulation of the microtubule system, which is crucial for neuronal development and homeostasis. nih.gov However, the precise molecular interactions that underpin its therapeutic effects require more detailed investigation.
Current research indicates that PME's effects are mediated through its influence on microtubule-associated proteins (MAPs). Specifically, it has been shown to positively affect the function of MAP2 and the cytoplasmic linker protein 170 (CLIP170), both of which are critical for microtubule stability and dynamics. nih.govnih.gov The parent compound, pregnenolone, is known to bind with high affinity to MAP2, but there is currently no direct evidence demonstrating a direct binding interaction between PME and MAP2. nih.gov Similarly, while PME can restore the function of a hypo-functional CLIP170 in pathological models, a direct binding event has not yet been confirmed. nih.govnih.gov
A significant screening study found that PME has no notable affinity for a panel of 80 different neurotransmitter receptors and transporters, including GABA-A and NMDA receptors. nih.gov This finding reinforces the hypothesis that PME's primary targets lie within the cytoskeletal network rather than classical neuroreceptor systems.
Future research efforts must focus on elucidating these specific binding sites. Advanced biochemical and structural biology techniques are necessary to confirm whether PME binds directly to MAP2, CLIP170, or tubulin itself, and to identify the specific amino acid residues involved in these interactions.
Table 1: Known and Investigated Molecular Targets of Pregnenolone Methyl Ether
| Target Class | Specific Target | Interaction Evidence | Citation |
|---|---|---|---|
| Microtubule System | Microtubule-Associated Protein 2 (MAP2) | PME promotes MT polymerization and MAP2 localization, but direct binding is not yet confirmed. | nih.gov |
| Cytoplasmic Linker Protein 170 (CLIP170) | PME restores the activity of hypo-functional CLIP170, but direct binding is not yet confirmed. | nih.gov |
| Neurotransmitter Systems | 80 different receptors and transporters (including NMDA, GABA-A) | No significant binding affinity found in in-vitro screening. | nih.gov |
Exploration of Novel Therapeutic Indications Beyond Current Preclinical Scope
The established preclinical efficacy of PME in models of depression and CDKL5 deficiency disorder stems from its ability to correct defective microtubule dynamics. nih.govnih.gov This specific mechanism of action opens the door to investigating PME for a range of other neurological conditions where microtubule dysfunction is a known or suspected pathological feature.
Defects in MAPs and tubulin are linked to numerous neurological pathologies. nih.gov For instance, the involvement of MAPs like tau in neurodegenerative diseases such as Alzheimer's disease suggests that a microtubule-stabilizing agent like PME could offer a novel therapeutic strategy. The parent compound, pregnenolone, has been investigated for a wide array of conditions including chronic pain, drug addiction, and neurodegeneration, providing a strong rationale for exploring its more stable analogue, PME, in these areas. nih.gov
Potential future therapeutic indications for PME could include:
Neurodegenerative Diseases: Particularly tauopathies where microtubule stability is compromised.
Other Neurodevelopmental Disorders: Conditions beyond CDD that are associated with cytoskeletal abnormalities and impaired neuronal connectivity.
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI): Where promoting neuronal repair and microtubule stability could be beneficial for recovery.
Peripheral Neuropathies: Conditions characterized by damage to the peripheral nervous system, where axonal transport relies heavily on a functional microtubule network.
Development of Advanced Delivery Systems for Optimized Efficacy
One of the key advantages of PME is its improved metabolic stability compared to pregnenolone. nih.gov Pharmacokinetic studies have shown that it can rapidly cross the blood-brain barrier. nih.gov However, to maximize its therapeutic potential, the development of advanced drug delivery systems could offer significant benefits, including enhanced bioavailability, targeted delivery, and controlled release.
Modern drug delivery technologies used for other steroids could be adapted for PME. ijper.org These systems are designed to overcome challenges like poor solubility and to provide sustained therapeutic concentrations, which can improve efficacy and patient compliance. scirp.org
Table 2: Potential Advanced Delivery Systems for Pregnenolone Methyl Ether
| Delivery System | Potential Advantages | Citation |
|---|---|---|
| Lipid Nanoparticles (LNPs) | Can enhance intracellular delivery and has a successful track record for delivering molecules into cells. | astrazeneca.com |
| Polymeric Nanoparticles (e.g., PLGA) | Allows for controlled, sustained release of the therapeutic agent, potentially converting weekly therapy to monthly. | astrazeneca.com |
| Solid Lipid Nanoparticles (SLNs) | Combines the benefits of polymeric nanoparticles and liposomes to improve bioavailability and achieve controlled release. | ijper.org |
| Liposomes | Lipid-based carriers that can encapsulate lipophilic drugs like PME to improve solubility and delivery. | ijper.org |
For a centrally acting drug like PME, nanoparticle-based systems could be functionalized with specific ligands to target them to the brain or even to specific neuronal populations, thereby increasing the concentration at the site of action and minimizing potential peripheral exposure.
Long-Term Efficacy and Safety Profile Studies in Preclinical Models
The current preclinical data for PME is derived from relatively short-term studies, such as those involving treatment for seven days. nih.gov For any therapeutic candidate to advance to clinical trials, a thorough evaluation of its long-term efficacy and safety is imperative.
Future long-term preclinical studies in relevant animal models are necessary to address several key questions:
Sustained Efficacy: Does the antidepressant or neuro-restorative effect of PME persist over chronic administration, or does tolerance develop?
Disease Modification: In models of neurodevelopmental or neurodegenerative disorders, can long-term PME treatment halt or reverse disease progression?
Comprehensive Safety Profile: Extended toxicological studies are required to monitor for any potential adverse effects on major organ systems, as well as on behavior, reproduction, and general health.
Although PME is specifically designed to prevent conversion into other active steroids, long-term studies must rigorously confirm its metabolic fate and ensure that no unexpected, biologically active metabolites are formed over time. nih.gov The favorable safety profile of pregnenolone in some human studies provides a degree of confidence, but PME must be evaluated as a distinct new chemical entity. nih.gov
Design and Synthesis of Next-Generation Pregnenolone Methyl Ether Analogues with Enhanced Specificity and Potency
PME itself is an analogue of pregnenolone, rationally designed to improve its drug-like properties. nih.gov The principles of medicinal chemistry suggest that further optimization is possible. The design and synthesis of next-generation analogues based on the PME scaffold represents a promising avenue for future research.
This process would involve extensive structure-activity relationship (SAR) studies to understand how chemical modifications to the steroid nucleus or side chain affect the molecule's biological activity. nih.gov The synthesis of a variety of pregnenolone derivatives has already been explored, providing a foundational knowledge base for creating novel PME analogues. nih.govjmcs.org.mx
The primary goals for these next-generation compounds would be:
Enhanced Potency: To achieve the desired therapeutic effect at lower concentrations, which can reduce the risk of off-target effects.
Increased Specificity: To fine-tune the molecule's structure to improve its binding affinity for specific targets like MAP2 or CLIP170, further minimizing interactions with other biological molecules.
Improved Pharmacokinetics: To optimize properties such as half-life, brain-to-plasma concentration ratio, and oral bioavailability.
By systematically modifying the PME structure and screening the resulting compounds in biological assays, it may be possible to develop new therapeutic agents with a significantly improved efficacy and safety profile for treating a range of neurological disorders. nih.gov
Q & A
Q. How can researchers mitigate bias when interpreting PME’s gender-specific effects in depression models?
- Methodological Answer : Stratify analyses by sex in preclinical trials. Use ovariectomized females with hormonal replacement to isolate PME’s interactions with estrogen. Pre-register hypotheses to avoid post hoc interpretations .
Tables for Key Methodological Benchmarks
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
